molecular formula C19H16N4O3 B14951718 2-(1-Naphthylamino)-N'-(3-nitrobenzylidene)acetohydrazide

2-(1-Naphthylamino)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B14951718
M. Wt: 348.4 g/mol
InChI Key: UQQIZNQZLYEZMB-CIAFOILYSA-N
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Description

2-(1-Naphthylamino)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthylamino group, a nitrobenzylidene moiety, and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylamino)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 1-naphthylamine and 3-nitrobenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylamino)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amino derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-(1-Naphthylamino)-N’-(3-nitrobenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1-Naphthylamino)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthylamino)-N’-(3-nitrobenzylidene)acetohydrazide: can be compared with other hydrazides and naphthylamine derivatives.

    Naphthylamine derivatives: Compounds such as 1-naphthylamine and 2-naphthylamine share structural similarities.

    Hydrazides: Compounds like acetohydrazide and benzohydrazide have similar functional groups.

Uniqueness

    2-(1-Naphthylamino)-N’-(3-nitrobenzylidene)acetohydrazide: is unique due to the combination of naphthylamino and nitrobenzylidene moieties, which confer distinct chemical and biological properties.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H16N4O3/c24-19(22-21-12-14-5-3-8-16(11-14)23(25)26)13-20-18-10-4-7-15-6-1-2-9-17(15)18/h1-12,20H,13H2,(H,22,24)/b21-12+

InChI Key

UQQIZNQZLYEZMB-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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